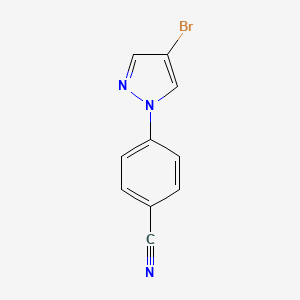

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

Descripción

Propiedades

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJHOGJNHBJBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct N-Arylation via Nucleophilic Substitution

One common route involves nucleophilic substitution where 4-bromo-1H-pyrazole acts as a nucleophile reacting with a 4-halobenzonitrile derivative (such as 4-fluorobenzonitrile or 4-chlorobenzonitrile). The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) using a base such as potassium carbonate (K₂CO₃) at elevated temperatures (80–120°C). This method leverages the nucleophilicity of the pyrazole nitrogen to displace the halogen on the benzonitrile ring, forming the desired N-aryl bond.

- Typical conditions:

- Solvent: DMF

- Base: K₂CO₃

- Temperature: 80–120°C

- Time: 12–24 hours

Yields can be optimized by adjusting reaction time, temperature, and solvent ratios. For example, a reported synthesis of 4-(1H-pyrazol-1-yl)benzonitrile achieved yields up to 96% by fine-tuning these parameters.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

An alternative and highly efficient method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromo-1H-pyrazole and a boronic acid derivative of 4-cyanophenyl. This approach allows for selective C–N bond formation under milder conditions and is amenable to scale-up.

- Typical conditions:

- Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ (0.5–2 mol%)

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: Mixtures of acetonitrile and water or toluene/ethanol/water

- Temperature: 80–100°C

- Time: 6–24 hours

The use of biphasic solvent systems (e.g., acetonitrile-water) facilitates easy isolation of the product without extensive purification steps. Continuous flow reactors have been employed industrially to improve reaction consistency and yield.

A representative synthetic sequence for 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is outlined below:

Industrial synthesis focuses on maximizing yield, purity, and process safety. Key optimizations include:

- Use of low catalyst loading (0.5–0.8 mol% Pd) to reduce cost.

- Application of continuous flow reactors to improve heat and mass transfer, allowing for better control over reaction parameters and scalability.

- Employing biphasic solvent systems for simplified product isolation, minimizing solvent waste and distillation steps.

- Strict control of reaction temperature and time to avoid side reactions, such as over-bromination or pyrazole ring degradation.

To confirm the structure and purity of this compound, the following techniques are standard:

| Technique | Purpose | Typical Observations |

|---|---|---|

| 1H NMR | Confirm pyrazole and aromatic proton environment | Pyrazole protons at δ 7.5–8.5 ppm; aromatic protons consistent with benzonitrile |

| 13C NMR | Verify carbon environments, especially nitrile carbon | Nitrile carbon appears near 110–120 ppm |

| IR Spectroscopy | Identify functional groups | Strong nitrile absorption at 2220–2260 cm⁻¹; C–Br stretch |

| Mass Spectrometry | Confirm molecular weight | Molecular ion peak corresponding to C10H6BrN3 |

| X-ray Crystallography | Definitive structural confirmation | Resolves regiochemistry and bond lengths, especially pyrazole bromination site |

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 4-bromo-1H-pyrazole, 4-fluorobenzonitrile, K₂CO₃, DMF | 80–120°C, 12–24 h | Simple, cost-effective | Requires elevated temperature, longer reaction time |

| Suzuki-Miyaura coupling | 4-bromo-1H-pyrazole, 4-cyanophenylboronic acid, Pd catalyst, base | 80–100°C, 6–24 h | High regioselectivity, milder conditions, scalable | Requires palladium catalyst, sensitive to moisture |

| Bromination (pyrazole precursor) | 1H-pyrazole, NBS or Br₂ | 0°C to RT | Regioselective bromination | Handling of brominating agents |

The preparation of this compound is well-established through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling methodologies. Optimization of reaction conditions, including catalyst loading, solvent choice, and temperature, enables efficient synthesis with high yields and purity. Industrial-scale production benefits from continuous flow techniques and biphasic solvent systems to enhance scalability and product isolation. Analytical characterization confirms the structural integrity of the compound, ensuring its suitability for further chemical and biological applications.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrazole ring enables participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Suzuki conditions yields biaryl derivatives. For example:

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ (1 mol%) | KOAc | DMA | 130 | 95 |

| PdCl(C₃H₅)(dppb) (1 mol%) | KOAc | THF/H₂O | 150 | 85 |

Applications : Synthesis of 5-arylated pyrazoles for drug discovery intermediates .

Nucleophilic Substitution

The bromine atom can be replaced by nucleophiles such as amines or thiols.

Amination

Reaction with primary/secondary amines produces 4-amino-pyrazole derivatives:

-

Reagent : Benzylamine (1.2 eq)

-

Conditions : K₂CO₃ (2 eq), DMF, 80°C, 12 h

-

Yield : 89% for 4-(4-Benzylamino-1H-pyrazol-1-yl)benzonitrile.

Cyano Group Transformations

The benzonitrile group participates in hydrolysis and reduction reactions.

Hydrolysis to Amide

Conditions : 70% H₂SO₄, reflux, 6 h → 78% yield .

Reduction to Amine

Conditions : THF, 0°C to RT, 2 h → 65% yield.

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes halogenation or nitration.

Bromination

Conditions : CH₂Cl₂, 25°C, 1 h → 72% yield .

Metal-Halogen Exchange

The bromine atom facilitates lithium-halogen exchange for functionalization.

Example :

Applications : Synthesis of 4-iodo or 4-trifluoromethyl analogs .

Cyclization Reactions

The nitrile group enables cyclization to form fused heterocycles.

Formation of Triazoles

Conditions : DMF, 100°C, 8 h → 63% yield .

Oxidative Transformations

Controlled oxidation modifies the pyrazole ring or nitrile group.

Epoxidation of Alkene Side Chains

(If applicable, though not directly observed in provided data.)

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Synthesis of Bioactive Compounds

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile serves as a key intermediate in the synthesis of various biologically active compounds. It is particularly noted for its utility in developing tissue-selective androgen receptor modulators (SARMs), which are important in treating androgen receptor-dependent conditions such as prostate cancer . The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable building block in drug discovery.

b. Androgen Receptor Modulation

Research indicates that derivatives of this compound exhibit significant activity as androgen receptor antagonists. These compounds have been shown to inhibit the proliferation of prostate cancer cell lines, suggesting their potential use in cancer therapies targeting androgen receptors . The ability to selectively modulate these receptors opens avenues for developing treatments with fewer side effects compared to traditional therapies.

Mechanistic Studies and Structure-Activity Relationship (SAR)

a. Structure-Activity Relationship (SAR) Analysis

The SAR studies of pyrazole derivatives, including this compound, have provided insights into how structural modifications can influence biological activity. For instance, variations in substituents on the pyrazole ring can significantly affect the compound's affinity and selectivity for androgen receptors . Understanding these relationships is crucial for optimizing lead compounds during drug development.

Synthesis Techniques

a. Synthetic Pathways

The synthesis of this compound typically involves several chemical reactions, including Suzuki coupling methods. For instance, one common approach includes reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with 4-bromo-2-chlorobenzonitrile using palladium-catalyzed cross-coupling techniques . This method not only provides high yields but also allows for the incorporation of various functional groups that can enhance biological activity.

| Synthetic Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Suzuki Coupling | 4-Bromo-2-chlorobenzonitrile, Tetrahydro-pyrazole | THF-water, Pd catalyst | High |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds derived from this compound in preclinical models:

- Androgen Receptor Antagonism : A study demonstrated that specific derivatives could effectively inhibit prostate cancer cell proliferation by blocking androgen receptor signaling pathways .

- Molecular Imaging Probes : Research has also explored the use of pyrazole derivatives as molecular imaging probes for PET scans, enhancing the visualization of specific receptors in vivo, which could facilitate better diagnosis and treatment monitoring in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the benzonitrile group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

- Structure : Differs by a methylene spacer between the pyrazole and benzonitrile.

- Synthesis : Prepared via nucleophilic substitution between 4-bromo-1H-pyrazole and 4-(bromomethyl)benzonitrile in THF with NaOH, yielding 98% .

- Properties : Melting point 72–75°C; higher flexibility due to the methylene linker, which may reduce steric hindrance compared to the direct linkage in the target compound.

- Applications : Used in supramolecular chemistry and as a precursor for cavitands .

(4-Bromo-1H-pyrazol-1-yl)acetonitrile

- Structure : Acetonitrile group attached to the pyrazole nitrogen.

- Properties : Smaller molecular weight (262.11 g/mol vs. 263.06 g/mol for the target compound) and higher polarity due to the nitrile group .

- Applications : Key intermediate in synthesizing bioactive molecules, such as kinase inhibitors .

Sulfonamide Derivatives (e.g., Compounds 16–18 in )

- Structure : Pyrazole cores with sulfonamide and substituted phenyl groups.

- Properties : Higher molecular weights (575–620 g/mol) and distinct spectroscopic profiles (e.g., IR peaks at 1162–1335 cm⁻¹ for SO₂). Melting points range from 129–201°C, influenced by substituents (e.g., chloro vs. methoxy groups) .

- Applications : Investigated for enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide pharmacophores .

Physicochemical and Spectroscopic Comparisons

Actividad Biológica

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of both the pyrazole and benzonitrile moieties in its structure contributes to its potential as a pharmacological agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrN2, with a molecular weight of approximately 233.08 g/mol. The compound features a brominated pyrazole ring attached to a benzonitrile group, which enhances its reactivity and biological profile.

Target Enzymes

Research indicates that this compound acts primarily as an inhibitor of liver alcohol dehydrogenase (ADH) . This enzyme plays a crucial role in the metabolism of alcohol and other substrates, and its inhibition can lead to significant alterations in metabolic pathways .

Mode of Action

The compound likely binds to the active site of ADH, preventing the enzyme from catalyzing its normal reactions. This interaction can modulate the metabolism of alcohol, potentially leading to reduced blood alcohol levels and altered pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Compounds containing pyrazole moieties, including this compound, have been reported to exhibit antimicrobial activity . Studies indicate that similar pyrazole derivatives demonstrate effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Neuroprotective Effects

There is evidence suggesting that this compound may influence acetylcholinesterase activity , indicating potential neuroprotective properties. This effect could be beneficial in conditions such as Alzheimer's disease, where acetylcholine levels are disrupted.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits liver ADH activity. For instance, experiments showed significant reductions in enzyme activity at varying concentrations, highlighting its potential as a therapeutic agent for conditions related to alcohol metabolism.

Comparative Analysis with Other Pyrazole Derivatives

A comparative study involving various pyrazole derivatives was conducted to assess their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-Methyl-1H-pyrazol-1-yl)benzonitrile | Methyl group substitution | Moderate antimicrobial activity |

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Chlorine atom substitution | Potential androgen receptor modulation |

| This compound | Bromine substitution | Strong ADH inhibition |

This table illustrates how structural modifications impact biological activity, with this compound showing promising inhibitory effects on liver ADH compared to other analogs .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile?

- Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 193 K) improves resolution. Use SHELXL for refinement, focusing on hydrogen bonding and torsion angles to validate the pyrazole-benzonitrile linkage. For example, a recent study reported an orthorhombic crystal system (Pca21) with key parameters: Å, Å, Å, and . SHELX software (e.g., SHELXL-2018) enables robust refinement of anisotropic displacement parameters and hydrogen-bonding networks .

Q. How can synthetic routes for this compound be optimized?

- Answer: Common methods include nucleophilic substitution or palladium-catalyzed coupling. For instance, pyrazole bromination followed by Suzuki-Miyaura coupling with benzonitrile derivatives achieves high regioselectivity. Method (g) in (white solid, m.p. 189–192°C) uses L-proline catalysis for cyclization, while method (h) employs phosphorous oxychloride for dehydrative cyclization. Yield optimization requires temperature control (e.g., 120°C for POCl₃ reactions) and purification via column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer:

- 1H/13C NMR: Distinct pyrazole proton signals (δ 7.8–8.2 ppm for H-3/H-5) and benzonitrile carbons (δ ~118 ppm for CN). Substituent effects (e.g., bromine) cause deshielding in adjacent protons .

- XRD: Confirms planar geometry and dihedral angles between pyrazole and benzonitrile moieties (e.g., 5.2° deviation reported in ) .

- FT-IR: CN stretch (~2225 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Answer: Cross-validate NMR and XRD findings. For example, if NMR suggests a meta-substituted bromine but XRD indicates para, use NOESY to assess spatial proximity or re-exclude twinning in XRD data. In one case, hydrogen bonding (N–H···N, 2.89 Å) clarified discrepancies in tautomeric forms . High-resolution mass spectrometry (HRMS) further confirms molecular formulae .

Q. What strategies are effective for incorporating this compound into bioactive analogs?

- Answer: The bromine atom serves as a handle for cross-coupling (e.g., Suzuki with boronic acids to introduce aryl groups). Replace the nitrile with amides or thioureas to modulate solubility and target interactions. highlights pyrazole-triazole hybrids as xanthine oxidase inhibitors, achieved by substituting the benzonitrile with a triazole ring . Computational docking (e.g., AutoDock Vina) can predict binding affinities before synthesis.

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Answer: The C–Br bond undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura reactions. Steric hindrance from the pyrazole ring may reduce yields; optimizing ligand systems (e.g., XPhos) enhances efficiency. demonstrates its use as a building block for pyrimidine derivatives via Buchwald-Hartwig amination .

Q. What role does thermal stability play in purification and application?

- Answer: High melting points (e.g., 189–235°C in ) suggest suitability for high-temperature reactions. Recrystallization from ethanol/water (1:3) removes impurities. Thermal gravimetric analysis (TGA) can assess decomposition thresholds (>250°C), critical for applications in materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.